molecular formula C8H10N2O3 B13933061 5-Hydroxy-2-methoxy-N-methylnicotinamide

5-Hydroxy-2-methoxy-N-methylnicotinamide

Cat. No.: B13933061
M. Wt: 182.18 g/mol
InChI Key: OECWIUTZWNZJEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methoxy-N-methylnicotinamide typically involves the hydroxylation and methylation of nicotinamide derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the 5-position of the nicotinamide ring. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methoxy-N-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production, DNA repair, and oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methoxy-N-methylnicotinamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential therapeutic effects compared to its analogs .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-hydroxy-2-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-9-7(12)6-3-5(11)4-10-8(6)13-2/h3-4,11H,1-2H3,(H,9,12)

InChI Key

OECWIUTZWNZJEM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)O)OC

Origin of Product

United States

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